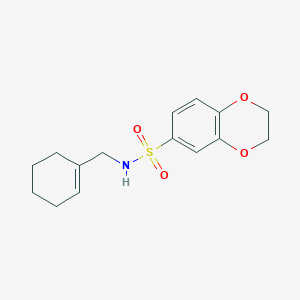
N-(1-cyclohexen-1-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexen-1-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as CYM-5442, is a sulfonamide compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic benefits in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
CYM-5442 exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. CYM-5442 also inhibits the activity of carbonic anhydrase, an enzyme involved in acid-base regulation. Additionally, CYM-5442 has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CYM-5442 has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can lead to changes in gene expression. CYM-5442 has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH regulation. Additionally, CYM-5442 has been shown to modulate the activity of GABA receptors, which can lead to changes in neurotransmitter release.
Advantages and Limitations for Lab Experiments
CYM-5442 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, CYM-5442 has been extensively studied, and its mechanism of action is well understood. However, CYM-5442 also has several limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with. Additionally, CYM-5442 has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are several future directions for research involving CYM-5442. In cancer research, future studies could focus on the potential therapeutic benefits of CYM-5442 in combination with other cancer treatments. In inflammation research, future studies could focus on the potential benefits of CYM-5442 in treating chronic inflammatory diseases. In neurodegenerative disorder research, future studies could focus on the potential benefits of CYM-5442 in treating specific neurodegenerative disorders, such as Alzheimer's disease. Additionally, future studies could focus on improving the solubility and bioavailability of CYM-5442 to increase its potential therapeutic benefits.
Synthesis Methods
CYM-5442 is synthesized through a multistep process involving the reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and cyclohexenylmethylamine, followed by sulfonation with chlorosulfonic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
CYM-5442 has been extensively studied for its potential therapeutic benefits. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Inflammation research has shown that CYM-5442 can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, CYM-5442 has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-21(18,16-11-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h4,6-7,10,16H,1-3,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLEHJAEDUGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-1-en-1-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498354.png)
![5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5498356.png)
![(4aS*,8aR*)-1-butyl-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5498363.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-3-(2-thienyl)propanamide](/img/structure/B5498371.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498396.png)
![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5498415.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B5498429.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
